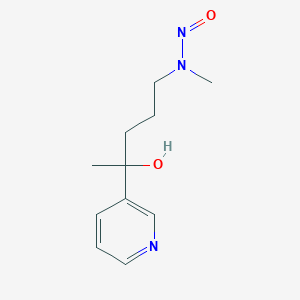
(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals involving substituted acetonitriles and triazine derivatives. These substances have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and various properties.
Synthesis Analysis
The synthesis of related compounds typically involves alkylation of substituted triazoles with chloroacetonitrile, leading to N-cyanomethyl derivatives and further to new triazolylbutenitrile derivatives through condensation reactions (Shasheva et al., 2010). Another method involves cyclization of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles to produce triazines and their oxides (Kozhevnikov et al., 2004).
Molecular Structure Analysis
The molecular structures of these compounds are determined using X-ray analysis and NMR spectroscopy, revealing the positions of substituents and the overall geometry of the molecule. Studies have shown that the molecular structure can significantly influence the compound's chemical behavior and reactivity (Shasheva et al., 2010).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, including tele-substitution reactions with C-nucleophiles, leading to the formation of diverse functionalized triazines. These reactions depend on the number of halogen atoms in the acetonitrile used (Kozhevnikov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The extensive hydrogen-bonding network observed in some triazine derivatives indicates their potential interactions with other molecules (Janes & Palmer, 1995).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and conditions, help in predicting the compound's behavior in chemical syntheses and its potential applications. The electrochemical properties and reactivity towards electrophilic and nucleophilic agents have been studied for various triazine and acetonitrile derivatives (Shasheva et al., 2010), (Kozhevnikov et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Method for Synthesis : A method was developed for synthesizing 1,2,4-triazines, including variations with chloromethyl, dichloromethyl, and trichloromethyl groups, through the cyclization of 2-aryl-2-hydrazono-1-oximinoethanes with chloroacetonitriles, revealing pathways dependent on the number of halogen atoms in the acetonitrile used (Kozhevnikov et al., 2004).
- Novel Routes to Pyrazolo[3,4-e][1,2,4]triazines : Research showed efficient routes to pyrazolo[3,4-e][1,2,4]triazines, highlighting new synthetic pathways that contribute to expanding the chemical diversity of triazine derivatives (Al-Matar et al., 2010).
Biological Activity
- Anticancer Activity : A study synthesized 2,4-diamino-1,3,5-triazine derivatives showing significant in vitro antitumor activity, with one compound exhibiting remarkable activity against the melanoma MALME-3 M cell line, indicating the potential of such derivatives in cancer therapy (Sa̧czewski et al., 2006).
- Antimicrobial Properties : Another research focused on synthesizing novel fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activities, suggesting the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2003).
Materials Science
- Polymer Synthesis and Characterization : A study synthesized a UV cross-linkable polymer based on triazine, exploring its characterization and crosslinking studies. This research contributes to the development of materials with potential applications in coatings and adhesives due to their photocrosslinking properties (Suresh et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This involves predicting or discussing potential future research directions or applications of the compound.
I hope this general approach helps! Let me know if you have any other questions.
Eigenschaften
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOPPZPCDNOMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile | |
CAS RN |
112206-71-0 |
Source


|
| Record name | (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)









![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
